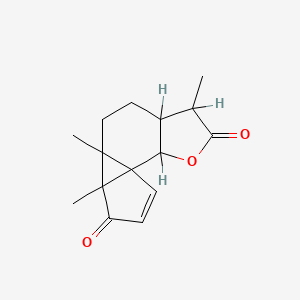

Lumisantonin

描述

属性

CAS 编号 |

467-41-4 |

|---|---|

分子式 |

C15H18O3 |

分子量 |

246.3 g/mol |

IUPAC 名称 |

5,9,10-trimethyl-3-oxatetracyclo[7.4.0.01,10.02,6]tridec-12-ene-4,11-dione |

InChI |

InChI=1S/C15H18O3/c1-8-9-4-6-13(2)14(3)10(16)5-7-15(13,14)11(9)18-12(8)17/h5,7-9,11H,4,6H2,1-3H3 |

InChI 键 |

DAGAGXCQQYCLAE-UHFFFAOYSA-N |

SMILES |

CC1C2CCC3(C4(C3(C2OC1=O)C=CC4=O)C)C |

规范 SMILES |

CC1C2CCC3(C4(C3(C2OC1=O)C=CC4=O)C)C |

其他CAS编号 |

467-41-4 |

同义词 |

lumisantonin lumisantonin, (3aR-(3aalpha,3bbeta,5abeta,6alpha,8aalpha,8bR*))-isomer lumisantonin, (3aR-(3aalpha,3bbeta,5abeta,6alpha,8abeta,8bR*))-isomer lumisantonin, (3aR-(3aalpha,3bbeta,5abeta,6beta,8abeta,8bR*))-isome |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Lumisantonin from α-Santonin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photochemical synthesis of lumisantonin from α-santonin, a classic and foundational reaction in organic photochemistry. First observed in the 19th century, the transformation of α-santonin upon exposure to light remains a subject of significant interest for its mechanistic complexity and synthetic utility.[1][2] This document details the reaction mechanism, experimental protocols, and quantitative data to support research and development in organic synthesis and medicinal chemistry.

Core Reaction Pathway and Mechanism

The conversion of α-santonin to this compound is a photochemical rearrangement reaction that occurs when a solution of α-santonin is exposed to ultraviolet (UV) light.[1][2] The reaction is highly dependent on the solvent and the duration of irradiation.[1][3] The primary photochemical event involves the excitation of the cross-conjugated cyclohexadienone system in α-santonin.[1]

The currently accepted mechanism proceeds through the following key steps:

-

Excitation: α-Santonin absorbs a photon, promoting it from its ground state (S₀) to a singlet excited state (S₁).

-

Intersystem Crossing (ISC): The singlet excited state efficiently undergoes intersystem crossing to a more stable triplet excited state (T₁) of n-π* character.[1]

-

β,β-Bonding: The triplet state undergoes a rearrangement involving the formation of a bond between the β-carbons (C2 and C5 using steroid numbering), leading to a bicyclic intermediate.[4]

-

Intersystem Crossing and Rearrangement: This intermediate then undergoes intersystem crossing back to a zwitterionic singlet ground state, which subsequently rearranges to form the final product, this compound.[4] In this rearrangement, the C-3 carbonyl group shifts to C-2, the C-4 methyl group moves to C-1, and the stereochemistry at the C-10 carbon is inverted.[2][4]

Prolonged irradiation or the use of protic solvents can lead to further rearrangement of this compound to form photosantonic acid.[1] In the solid state, a different photochemical pathway leads to the formation of a cage dimer.[2]

Signaling Pathway: Photochemical Rearrangement

Caption: Photochemical rearrangement pathway of α-santonin to this compound.

Quantitative Data

The efficiency of the photochemical rearrangement of α-santonin to this compound is influenced by the choice of solvent.[1] The following table summarizes general observations on product yields under different conditions.

| Reactant | Product(s) | Solvent | Irradiation Time | Yield |

| α-Santonin | This compound | Anhydrous Dioxane | < 1 hour | High |

| α-Santonin | This compound | Acetonitrile | Variable | Moderate to High |

| α-Santonin | Photosantonic Acid | Acetic Acid/Water (1:1 v/v) | Prolonged | - |

| α-Santonin | isofotosantonic acid | Acetic Acid/Water (1:1 v/v) | - | - |

| α-Santonin | 10α-acetoxy-3-oxo-1,7αH,6,11βH-guai-4-en-6,12-olide | Anhydrous Acetic Acid | - | - |

Note: Specific yield percentages are not consistently reported across the literature, with "high" and "moderate" being common qualitative descriptors. The course of the reaction should be monitored to avoid over-irradiation and the formation of secondary photoproducts.[3]

Spectroscopic Data Comparison

| Compound | ¹H NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | UV (λmax, nm) |

| α-Santonin | 6.75-6.20 (m, 2H), 4.8 (d, 1H), 2.5-1.5 (m, 6H), 1.3 (s, 3H), 1.2 (d, 3H) | 1780 (γ-lactone C=O), 1665, 1640, 1615 (cross-conjugated C=O and C=C) | ~240-260 |

| This compound | 6.0-5.7 (m, 2H), 3.9 (m, 1H), 2.3-1.5 (m, 6H), 1.25 (s, 3H), 1.15 (s, 3H), 1.05 (d, 3H) | 1770 (γ-lactone C=O), 1690 (non-conjugated C=O) | ~220 |

[1]

Experimental Protocols

The following is a detailed methodology for the synthesis of this compound from α-santonin based on established procedures.[3]

Materials and Equipment:

-

α-Santonin (1.0 g)

-

Anhydrous Dioxane (100 ml)

-

Photochemical reactor with a mercury arc lamp and a quartz lamp-well

-

Nitrogen gas source, purified

-

Cooling system for the reactor

-

Thin-layer chromatography (TLC) apparatus (alumina plates)

-

IR spectrometer

-

Standard laboratory glassware

-

Rotary evaporator

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Procedure:

-

Preparation: Dissolve 1.0 g of α-santonin in 100 ml of anhydrous dioxane.[3] Place the solution in the photochemical reactor.

-

Inert Atmosphere: Assemble the reactor, ensuring the quartz lamp-well is correctly positioned. Pass a stream of purified nitrogen gas through the solution to ensure an anaerobic environment and to provide agitation.[3]

-

Cooling: Ensure that water is flowing through the cooling jacket of the reactor.

-

Irradiation: Surround the apparatus with aluminum foil for safety and to maximize light exposure. Switch on the mercury arc lamp to initiate the photochemical reaction.[3]

-

Monitoring: At 15-minute intervals, take a small sample of the reaction mixture and analyze it by TLC on alumina (B75360) plates and by IR spectroscopy to monitor the disappearance of the starting material.[3] The reaction should be stopped once the starting material is consumed to avoid the formation of byproducts. This typically takes less than one hour.[3]

-

Work-up: Once the reaction is complete, switch off the lamp and allow it to cool. Turn off the water supply. Remove the solvent from the reaction mixture using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on alumina or by recrystallization to yield pure this compound.

-

Characterization: Confirm the identity and purity of the synthesized this compound using standard analytical techniques, such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point determination.

Conclusion

The photochemical synthesis of this compound from α-santonin is a well-established and mechanistically significant reaction. This guide provides the essential information for its successful execution and understanding, from the underlying photochemical principles to a detailed experimental protocol. For researchers in drug development, this compound and its derivatives offer a scaffold for the synthesis of novel bioactive compounds.[5] Further exploration of the photochemical reactivity of santonin (B1680769) and its derivatives continues to be a fruitful area of research.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. Santonin - Wikipedia [en.wikipedia.org]

- 3. Department of Chemistry, ICSTM: Advanced Organic Chemistry [ch.ic.ac.uk]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Synthesis and cytotoxic activity of alpha-santonin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

The Photochemical Rearrangement of Santonin to Lumisantonin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the classic photochemical rearrangement of α-santonin to lumisantonin. This reaction is a cornerstone in the field of organic photochemistry and serves as a critical example of the transformations possible for cross-conjugated cyclohexadienones.[1] This document outlines the core reaction pathway, provides detailed experimental protocols, presents comparative quantitative data, and illustrates the process with a clear workflow diagram.

Core Concepts and Reaction Pathway

The photochemical transformation of α-santonin is a well-studied rearrangement that proceeds via the excitation of the santonin (B1680769) molecule by ultraviolet (UV) light.[1] The reaction is highly dependent on the solvent and the duration of the UV exposure. In solution, the primary photochemical event is the conversion of α-santonin, a cross-conjugated cyclohexadienone, to this compound.[1]

The currently accepted mechanism involves the initial excitation of santonin to a singlet excited state (S1), which then undergoes efficient intersystem crossing (ISC) to a triplet excited state (T1) of n-π* character.[1] This triplet state is the reactive species responsible for the subsequent molecular rearrangement.[1] Upon prolonged irradiation, or in the presence of protic solvents like acetic acid, this compound can undergo further rearrangement to form photosantonic acid.[1] It is noteworthy that the photochemical behavior of santonin in the solid state differs significantly, leading to the formation of a cage dimer.[1]

Quantitative Data

While the quantum yield for the photochemical rearrangement of santonin to this compound is not extensively reported in the literature, the efficiency of the reaction is known to be influenced by the solvent. The reaction is generally considered to have a good to high yield in anhydrous dioxane.[1]

Spectroscopic Data Comparison

The following table presents a comparison of the key spectroscopic data for α-santonin and its primary photoproduct, this compound.

| Spectroscopic Technique | α-Santonin | This compound |

| ¹H NMR (CDCl₃, δ ppm) | Signals for olefinic protons appear as doublets at approximately δ 6.70 ppm (H-1) and δ 6.24 ppm (H-2). A doublet at δ 4.75 corresponds to the C-6 methine proton.[2][3] | 6.0-5.7 (m, 2H), 3.9 (m, 1H), 2.3-1.5 (m, 6H), 1.25 (s, 3H), 1.15 (s, 3H), 1.05 (d, 3H)[1] |

| ¹³C NMR (CDCl₃, δ ppm) | The spectrum shows 15 carbon signals, which are resolved into methyl, methylene, methine, and quaternary carbons. The C-6 signal is observed at approximately δ 81.3.[3][4] | Data is not readily available in the literature in a compiled format.[1][5] |

| Infrared (IR) Spectroscopy (cm⁻¹) | Characteristic absorption bands for the γ-lactone carbonyl (around 1780 cm⁻¹) and the conjugated dienone carbonyls (around 1665 and 1615 cm⁻¹). | 1770 (γ-lactone C=O), 1690 (non-conjugated C=O)[1] |

| UV/Visible Spectroscopy (λₘₐₓ, nm) | Exhibits a strong absorption band around 240-260 nm, characteristic of the cross-conjugated dienone chromophore. | ~220 nm[1] |

Experimental Protocols

The following section details the methodologies for the photochemical rearrangement of santonin to this compound.

Photochemical Rearrangement of α-Santonin to this compound

Materials:

-

α-Santonin (1.0 g)

-

Anhydrous Dioxane (100 mL)[6]

-

Purified Nitrogen Gas

-

Petroleum Ether (b.p. 40-60°C)

-

Neutral Alumina (B75360) (Brockmann Grade III)

-

TLC plates (alumina)

Apparatus:

-

Photochemical reactor with a quartz immersion well

-

High-pressure mercury arc lamp

-

Cooling system for the reactor

-

Gas dispersion tube (sintered glass)

-

Magnetic stirrer

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup: Dissolve 1.0 g of α-santonin in 100 mL of anhydrous dioxane in the photochemical reactor.[6]

-

Inert Atmosphere: Purge the solution with a steady stream of purified nitrogen gas for at least 15 minutes to create an anaerobic environment. The nitrogen should be bubbled through the solution via a sintered glass tube to ensure efficient mixing.[6]

-

Irradiation: While maintaining a slow nitrogen flow and continuous stirring, irradiate the solution with a high-pressure mercury arc lamp. Ensure the cooling system is active to maintain a constant temperature.[6]

-

Reaction Monitoring: The progress of the reaction should be monitored at regular intervals (e.g., every 15-30 minutes) by thin-layer chromatography (TLC) on alumina plates, using a suitable eluent system such as a mixture of petroleum ether and toluene.[6] The reaction should be stopped once the starting material (santonin) is consumed to avoid the formation of byproducts from over-irradiation.[6] The typical reaction time is approximately 1 hour.[1][6]

-

Work-up: Once the reaction is complete, turn off the lamp and allow the apparatus to cool. Remove the solvent from the reaction mixture using a rotary evaporator, keeping the temperature below 35°C.[6]

-

Purification:

-

Prepare a chromatography column with a slurry of neutral alumina in petroleum ether.[6]

-

Dissolve the crude product in a minimal amount of a petroleum ether/toluene mixture and load it onto the column.[6]

-

Elute the column with a gradient of increasing toluene concentration in petroleum ether (e.g., starting with 2% toluene and gradually increasing to 10%, 25%, etc.).[6]

-

Collect fractions and analyze them by TLC to identify those containing pure this compound.

-

Combine the pure fractions and evaporate the solvent to yield this compound as a crystalline solid.

-

Mandatory Visualizations

Photochemical Rearrangement Pathway

Caption: Photochemical rearrangement pathway of santonin.

Experimental Workflow

Caption: Experimental workflow for this compound synthesis.

References

In-Depth Technical Guide to the Biological Activity of Lumisantonin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lumisantonin, a photo-rearrangement product of α-santonin, and its derivatives have emerged as a promising class of sesquiterpene lactones with a diverse range of biological activities. This technical guide provides a comprehensive overview of the current state of research into the anticancer, anti-inflammatory, and antimicrobial properties of these compounds. It is designed to serve as a resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the known signaling pathways and experimental workflows to facilitate a deeper understanding and further exploration of the therapeutic potential of this compound derivatives.

Introduction

Sesquiterpene lactones are a large and structurally diverse group of naturally occurring compounds that have garnered significant attention for their wide array of pharmacological effects. Among these, α-santonin, isolated from Artemisia species, has a long history of use as an anthelmintic agent. Photochemical transformation of α-santonin yields this compound, a rearranged sesquiterpenoid lactone that has served as a scaffold for the synthesis of numerous derivatives. These derivatives have been the subject of extensive research to explore their therapeutic potential, particularly in the areas of oncology, inflammation, and infectious diseases. This guide will delve into the specifics of these biological activities, presenting the available quantitative data and the experimental methods used to obtain them.

Anticancer Activity

This compound and its derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The presence of the α-methylene-γ-lactone moiety is a common structural feature in many biologically active sesquiterpene lactones and is believed to be crucial for their anticancer activity, primarily through Michael-type addition reactions with biological nucleophiles such as cysteine residues in proteins.

Quantitative Anticancer Data

The cytotoxic activity of this compound and several of its derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below.

| Compound | HL-60 (Leukemia) IC50 (µM) | SF-295 (CNS) IC50 (µM) | HCT-8 (Colon) IC50 (µM) | MDA-MB-435 (Melanoma) IC50 (µM) |

| This compound (5) | > 25 | > 25 | > 25 | > 25 |

| 11,13-Dehydrothis compound (8) | 0.48 | 1.12 | 1.05 | 0.36 |

| 10α-acetoxy-3-oxo-1,7αH,6βH-guai-4,11-dien-6,12-olide (9) | 1.10 | 2.15 | 3.45 | 1.45 |

(Data sourced from a study on the synthesis and cytotoxic activity of alpha-santonin derivatives)[1]

Signaling Pathways in Anticancer Activity

While the precise signaling pathways affected by this compound derivatives are still under active investigation, studies on the parent compound, α-santonin, have provided valuable insights. Research suggests that the anticancer effects of santonin (B1680769) are mediated through the induction of apoptosis and cell cycle arrest. One of the key signaling cascades implicated is the Ras/Raf/MEK/ERK pathway, which is frequently dysregulated in cancer.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of this compound derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

This compound derivatives

-

Human cancer cell lines (e.g., HL-60, SF-295, HCT-8, MDA-MB-435)

-

RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of complete medium. Incubate the plates for 24 hours to allow the cells to attach.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours in a CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and autoimmune disorders. Several natural products, including sesquiterpene lactones, have been investigated for their anti-inflammatory properties. The potential of this compound derivatives to modulate inflammatory responses is an area of growing interest.

Quantitative Anti-inflammatory Data

Currently, there is a limited amount of publicly available quantitative data specifically detailing the anti-inflammatory activity of this compound derivatives in terms of IC50 values. However, the general anti-inflammatory potential of α-santonin and its derivatives is recognized.

| Compound | Assay | Endpoint | IC50 (µM) |

| This compound Derivative X | Nitric Oxide Inhibition | NO production | Data not available |

| This compound Derivative Y | COX-2 Inhibition | PGE2 production | Data not available |

Further research is required to populate this table with specific data for this compound derivatives.

Experimental Protocol: In Vitro Anti-inflammatory Assays

The anti-inflammatory activity of this compound derivatives can be evaluated using various in vitro assays that measure the inhibition of key inflammatory mediators.

Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit thermally induced protein denaturation.

Materials:

-

Bovine serum albumin (BSA)

-

Phosphate-buffered saline (PBS, pH 6.4)

-

This compound derivatives

-

Diclofenac sodium (standard drug)

-

Water bath

-

UV-Vis Spectrophotometer

Procedure:

-

Reaction Mixture: Prepare a reaction mixture consisting of 2 mL of different concentrations of the this compound derivative, 2.8 mL of PBS, and 0.2 mL of 5% w/v BSA.

-

Control: A control solution is prepared with 2 mL of distilled water instead of the test compound.

-

Incubation: Incubate the mixtures at 37°C for 20 minutes, followed by heating at 72°C in a water bath for 5 minutes.

-

Cooling and Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

-

Calculation: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = 100 x [ (Absorbance of control - Absorbance of test) / Absorbance of control ]

This assay evaluates the ability of a compound to stabilize red blood cell (RBC) membranes against heat-induced lysis, which is analogous to the stabilization of lysosomal membranes in inflammatory conditions.

Materials:

-

Fresh human red blood cells (HRBCs)

-

Isotonic buffer solution (10 mM sodium phosphate (B84403) buffer, pH 7.4)

-

This compound derivatives

-

Diclofenac sodium (standard drug)

-

Centrifuge

-

UV-Vis Spectrophotometer

Procedure:

-

RBC Suspension: Prepare a 10% v/v suspension of HRBCs in the isotonic buffer.

-

Reaction Mixture: Mix 1 mL of the this compound derivative at different concentrations with 1 mL of the HRBC suspension.

-

Incubation: Incubate the samples at 56°C for 30 minutes in a water bath.

-

Centrifugation: Centrifuge the mixtures at 3000 rpm for 10 minutes.

-

Absorbance Measurement: Measure the absorbance of the supernatant at 560 nm.

-

Calculation: The percentage of membrane stabilization is calculated as follows: % Stabilization = 100 x [ (Absorbance of control - Absorbance of test) / Absorbance of control ]

Antimicrobial Activity

The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. Sesquiterpene lactones have been reported to possess antibacterial and antifungal activities, making this compound derivatives potential candidates for the development of new anti-infective drugs.

Quantitative Antimicrobial Data

Specific minimum inhibitory concentration (MIC) values for this compound derivatives against a broad range of bacterial and fungal pathogens are not yet widely reported in the literature.

| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Candida albicans MIC (µg/mL) |

| This compound Derivative Z | Data not available | Data not available | Data not available |

Further screening and evaluation are needed to determine the antimicrobial spectrum and potency of this compound derivatives.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

This compound derivatives

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Sterile saline

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

-

Serial Dilutions: Prepare two-fold serial dilutions of the this compound derivatives in the appropriate broth medium in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The available evidence strongly suggests that this compound derivatives are a promising class of compounds with significant potential for the development of new therapeutic agents. The anticancer activity of certain derivatives, particularly those containing an α-methylene-γ-lactone moiety, is noteworthy, with some compounds exhibiting potent cytotoxicity against various cancer cell lines. The proposed mechanism of action involving the inhibition of the Ras/Raf/MEK/ERK signaling pathway provides a solid foundation for further mechanistic studies.

While the anti-inflammatory and antimicrobial activities of this compound derivatives are less well-characterized, the general biological profile of sesquiterpene lactones suggests that these are fruitful areas for future investigation. The immediate research priorities should include:

-

Quantitative evaluation of the anti-inflammatory effects of a broader range of this compound derivatives using standardized in vitro and in vivo models.

-

Comprehensive screening of this compound derivatives against a diverse panel of bacterial and fungal pathogens to determine their antimicrobial spectrum and potency.

-

Elucidation of the specific molecular targets and signaling pathways modulated by the most active this compound derivatives in cancer, inflammation, and microbial infections.

-

Structure-activity relationship (SAR) studies to guide the rational design and synthesis of new derivatives with improved efficacy and selectivity.

By addressing these key areas, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel drugs to combat some of the most pressing health challenges of our time.

References

The Intricate Architecture of Lumisantonin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of lumisantonin, a fascinating sesquiterpene lactone renowned for its unique photochemical origins and complex steroidal framework. This document delves into the key identifiers, structural features, and the experimental methodologies employed in its characterization, offering a valuable resource for professionals in organic chemistry, natural product synthesis, and medicinal chemistry.

Core Chemical Identity

This compound is a tetracyclic compound possessing the molecular formula C₁₅H₁₈O₃.[1] Its intricate structure is a direct result of a photochemical rearrangement of α-santonin, a reaction of historical significance in the field of photochemistry.[2]

| Identifier | Value |

| IUPAC Name | 5,9,10-trimethyl-3-oxatetracyclo[7.4.0.0¹,¹⁰.0²,⁶]tridec-12-ene-4,11-dione |

| Molecular Formula | C₁₅H₁₈O₃ |

| Molecular Weight | 246.30 g/mol |

| CAS Number | 467-41-4 |

| SMILES String | CC1C2CCC3(C4(C3(C2OC1=O)C=CC4=O)C)C |

Structural Elucidation: A Multi-faceted Approach

The definitive three-dimensional structure of this compound was established through a combination of spectroscopic techniques and single-crystal X-ray diffraction analysis of its bromo-derivative.

X-ray Crystallography of 2-Bromothis compound

The molecular structure of this compound was conclusively determined by a three-dimensional X-ray diffraction analysis of its 2-bromo derivative. The crystallographic data obtained provided the precise spatial arrangement of the atoms, confirming the complex tetracyclic framework.

| Crystallographic Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 11.60 Å, b = 16.043 Å, c = 7.876 Å |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While ¹H and ¹³C NMR spectroscopy have been instrumental in the characterization of this compound and its derivatives, a definitive, publicly available peak list with comprehensive assignments of chemical shifts and coupling constants could not be retrieved in the conducted literature search. However, published studies confirm the use of ¹³C NMR in distinguishing this compound from other santonin (B1680769) photoproducts.[3] The complex tetracyclic structure with multiple stereocenters results in a highly detailed and informative NMR spectrum, crucial for confirming its identity and purity.

Molecular Architecture and Key Structural Features

This compound possesses a rigid, cage-like structure composed of four fused rings:

-

A Cyclopentenone Ring: Containing a carbonyl group and a carbon-carbon double bond.

-

A Distorted Cyclohexane Ring: Serving as the central scaffold of the molecule.

-

A Doubly Methyl-Substituted Cyclopropane Ring: A result of the photochemical rearrangement, contributing to the high degree of strain and unique reactivity of the molecule.

-

A Methyl-Substituted γ-Lactone Ring: A common feature in sesquiterpene lactones.

References

lumisantonin CAS number and properties

An In-Depth Technical Guide on Lumisantonin

This technical guide provides a comprehensive overview of this compound, a significant compound in the study of organic photochemical rearrangements. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document details its chemical and physical properties, experimental protocols for its synthesis, and the mechanistic pathways of its formation.

Core Properties of this compound

This compound, with the CAS Number 467-41-4 , is a terpenoid lactone primarily known as a photoproduct of α-santonin.[1][2][3] Its study has been historically important for understanding photochemical reactions in natural products.[1]

Chemical Identity

The following table summarizes the key chemical identifiers for this compound.

| Identifier | Value | Reference(s) |

| CAS Number | 467-41-4 | [1][2][4] |

| Molecular Formula | C₁₅H₁₈O₃ | [1][2][4] |

| Molecular Weight | 246.30 g/mol | [1][2] |

| IUPAC Name | 5,9,10-trimethyl-3-oxatetracyclo[7.4.0.0¹,¹⁰.0²,⁶]tridec-12-ene-4,11-dione | [2] |

| InChI Key | DAGAGXCQQYCLAE-UHFFFAOYSA-N | [1][2] |

| SMILES | CC1C2CCC3(C4(C3(C2OC1=O)C=CC4=O)C)C | [1] |

| Synonyms | (3aR,8bR)-3a,3b,4,5,5aα,8aβ-Hexahydro-3aβ,3bα,6α-trimethyl-3H-cyclopenta[2][4]cyclopropa[1,2-g]benzofuran-3,7(6H)-dione | [4] |

Physical Properties

The known physical properties of this compound are presented below. It is worth noting that some properties like melting point and solubility are not consistently reported in the literature.

| Property | Value | Reference(s) |

| Boiling Point | 409.4°C at 760 mmHg | [4] |

| Density | 1.24 g/cm³ | [4] |

| Flash Point | 183.4°C | [4] |

Synthesis and Reaction Mechanisms

This compound is most famously synthesized via the photochemical rearrangement of α-santonin. This reaction was one of the first organic photochemical reactions to be studied and is a classic example of a cross-conjugated cyclohexadienone rearrangement.[5][6][7]

Photochemical Rearrangement of α-Santonin

The conversion of α-santonin to this compound occurs upon exposure to ultraviolet (UV) light.[6] The mechanism is believed to proceed through the excitation of α-santonin to its triplet excited state (T1), which then undergoes a series of rearrangements.[5][6] In this reaction, the C-3 carbonyl group shifts to C-2, the C-4 methyl group moves to C-1, and the C-10 carbon undergoes an inversion.[3][5]

Caption: Key steps in the photochemical conversion of α-santonin to this compound.

Experimental Protocol: Synthesis of this compound

The following is a generalized protocol for the photochemical synthesis of this compound from α-santonin, based on common descriptions of this classic experiment.[7] The reaction's progress should be monitored to prevent over-irradiation, which can lead to subsequent photoproducts like photosantonic acid.[6][7]

Materials and Equipment:

-

α-Santonin

-

Purified dioxane (or another suitable solvent)

-

Photochemical reactor with a UV lamp (e.g., medium-pressure mercury lamp)

-

Immersion well (e.g., quartz or Pyrex, depending on desired wavelength)

-

Reaction flask

-

Stirring apparatus

-

Thin-Layer Chromatography (TLC) system (e.g., alumina (B75360) plates)

-

Apparatus for solvent removal (e.g., rotary evaporator)

-

Recrystallization solvents

Procedure:

-

Preparation: Dissolve α-santonin in purified dioxane inside the reaction flask. The concentration should be optimized for the reactor volume.

-

Reaction Setup: Assemble the photochemical reactor, placing the reaction flask around the immersion well containing the UV lamp. Ensure a cooling system is in place to maintain a constant temperature.

-

Irradiation: Begin irradiation of the solution while stirring continuously.

-

Monitoring: Periodically take aliquots from the reaction mixture and monitor the disappearance of santonin and the appearance of this compound using TLC.[7] UV spectroscopy can also be used for more precise monitoring.

-

Workup: Once the starting material is consumed (or optimal conversion is reached), stop the irradiation. Remove the solvent from the reaction mixture under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product containing this compound by recrystallization from a suitable solvent system.

Caption: A typical experimental workflow for the photochemical synthesis of this compound.

Biological and Pharmacological Properties

While the photochemistry of this compound is well-studied, its specific biological activities are not extensively documented in the scientific literature. Its precursor, santonin, was historically used as an anthelminthic agent, which paralyzes parasitic worms.[3]

Current research appears focused on using this compound as a scaffold for creating novel derivatives with potential biological activity. For example, studies have reported the synthesis of new amide derivatives from this compound.[8] Additionally, the unique structure of this compound has been exploited in skeletal rearrangement reactions to generate novel fluorinated compounds, which could be of interest in medicinal chemistry.[9][10] The biological properties of these derivatives remain an area for future investigation.

References

- 1. This compound (467-41-4) for sale [vulcanchem.com]

- 2. This compound | C15H18O3 | CID 98416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Santonin - Wikipedia [en.wikipedia.org]

- 4. Cas 467-41-4,this compound | lookchem [lookchem.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. benchchem.com [benchchem.com]

- 7. Department of Chemistry, ICSTM: Advanced Organic Chemistry [ch.ic.ac.uk]

- 8. proceedings.blucher.com.br [proceedings.blucher.com.br]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The Fluorinative Skeletal Rearrangement of this compound: An Unanticipated Dual Role of Selectfluor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of Lumisantonin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for lumisantonin, a key photoproduct of α-santonin. The document details the characteristic nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties of this compound. Furthermore, it outlines detailed experimental protocols for the photochemical synthesis of this compound and its subsequent spectroscopic analysis.

Photochemical Rearrangement of Santonin (B1680769) to this compound

The formation of this compound is a classic example of a photochemical rearrangement. When α-santonin, a cross-conjugated cyclohexadienone, is irradiated with ultraviolet light in an anhydrous solvent such as dioxane, it undergoes a rearrangement to form this compound. This process is understood to proceed through the initial excitation of santonin to a singlet excited state, followed by intersystem crossing to a triplet excited state which then undergoes the chemical transformation.[1]

Spectroscopic Data of this compound

The following sections present the key spectroscopic data for this compound. While specific experimental spectra for this compound are not widely available in public databases, the tables below summarize the expected chemical shifts and absorption peaks based on the known structure of this compound and typical values for its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The tables below provide the expected chemical shift ranges for the ¹H and ¹³C nuclei in this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) |

| CH₃ (alkane) | 0.9 - 1.5 |

| CH₂ (alkane) | 1.2 - 1.8 |

| CH (alkane) | 1.4 - 2.0 |

| CH (allylic) | 2.0 - 2.5 |

| CH (vinylic) | 5.0 - 6.5 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| CH₃ | 10 - 30 |

| CH₂ | 20 - 40 |

| CH | 25 - 50 |

| C (quaternary) | 30 - 50 |

| C=C (alkene) | 110 - 150 |

| C=O (ketone) | 200 - 220 |

| C=O (γ-lactone) | 170 - 180 |

| C-O (lactone) | 70 - 90 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption peaks for the functional groups in this compound are presented in Table 3.

Table 3: Characteristic IR Absorption Peaks for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (γ-Lactone) | 1760 - 1800 (strong) |

| C=O (Cyclopentenone) | 1700 - 1725 (strong) |

| C=C (Alkene) | 1640 - 1680 (medium) |

| C-O (Lactone) | 1000 - 1300 (strong) |

| C-H (sp³ hybridized) | 2850 - 3000 (medium to strong) |

| C-H (sp² hybridized) | 3000 - 3100 (medium) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated systems within a molecule. This compound contains a cyclopentenone chromophore.

Table 4: UV-Vis Absorption Data for this compound

| Chromophore | λmax (nm) | Transition |

| α,β-unsaturated ketone | ~220-250 | π → π |

| Carbonyl | ~310-330 | n → π |

Experimental Protocols

Photochemical Synthesis of this compound from α-Santonin

This protocol is adapted from established procedures for the photochemical rearrangement of santonin.[2]

Materials and Equipment:

-

α-Santonin

-

Anhydrous dioxane

-

Photochemical reactor with a mercury arc lamp

-

Quartz immersion well

-

Nitrogen or argon source

-

Magnetic stirrer

-

Thin-layer chromatography (TLC) apparatus

-

Column chromatography setup (silica gel)

-

Rotary evaporator

-

Recrystallization solvents (e.g., acetone/hexane)

Procedure:

-

Dissolve α-santonin in anhydrous dioxane in the photochemical reactor.

-

Purge the solution with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

-

Irradiate the solution with a mercury arc lamp while maintaining a constant temperature with a cooling jacket.

-

Monitor the progress of the reaction by TLC.

-

Once the starting material is consumed, stop the irradiation.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel, eluting with a suitable solvent system (e.g., a gradient of hexane/ethyl acetate).

-

Combine the fractions containing this compound and remove the solvent.

-

Recrystallize the purified this compound from an appropriate solvent pair (e.g., acetone/hexane) to obtain the final product.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

¹H NMR Spectroscopy:

-

Instrument: 400 MHz or higher NMR spectrometer

-

Pulse Program: Standard single-pulse sequence

-

Spectral Width: 0-12 ppm

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz or higher NMR spectrometer

-

Pulse Program: Proton-decoupled single-pulse sequence

-

Spectral Width: 0-220 ppm

-

Number of Scans: 1024 or more, depending on sample concentration

-

Relaxation Delay: 2-5 seconds

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of dry, purified this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

-

Place a portion of the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol (B145695) or methanol) of a known concentration.

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis (typically resulting in an absorbance between 0.2 and 1.0).

Data Acquisition:

-

Instrument: UV-Vis spectrophotometer

-

Scan Range: 200-400 nm

-

Blank: Use the same solvent as used for the sample solution as the blank.

-

Record the absorbance spectrum and identify the wavelength of maximum absorbance (λmax).

References

Cytotoxic Effects of Lumisantonin and its Precursor Santonin on Cancer Cell Lines: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available research specifically detailing the cytotoxic effects of lumisantonin on cancer cell lines is limited. However, substantial data exists for its parent compound, santonin (B1680769), a structurally related sesquiterpene lactone from which this compound is a photoproduct.[1][2][3][4] This whitepaper provides a comprehensive overview of the cytotoxic properties of santonin, offering valuable insights that may be extrapolated to this compound.

Executive Summary

Santonin, a naturally occurring sesquiterpene lactone, has demonstrated significant cytotoxic and pro-apoptotic effects against various cancer cell lines.[5][6][7] This document synthesizes the current understanding of its mechanism of action, presenting key quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways. The primary mode of action appears to be the induction of mitochondrial-mediated apoptosis and cell cycle arrest at the G2/M phase.[5][6]

Quantitative Data Summary

The cytotoxic efficacy of santonin has been quantified across different cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. The following tables summarize the available quantitative data.

| Cell Line | Compound | IC50 Value (µM) | Assay | Reference |

| SK-BR-3 (Human Breast Cancer) | Santonin | 16 | CCK-8 | [5][6] |

| KB (Human Epidermoid Nasopharynx Carcinoma) | Santonin Derivative (2α-bromo-3β-hydroxy-6βH-eudesm-11-en-6,13-olide) | 0.33 | Not Specified | [8] |

| HL-60 (Leukemia), SF-295 (CNS), HCT-8 (Colon), MDA-MB-435 (Melanoma), UACC-257 (Melanoma), A549 (Lung), OVACAR-8 (Ovarian), A704 (Renal), PC3 (Prostate) | Santonin Derivatives | 0.36 - 14.5 | Not Specified | [9] |

Table 1: IC50 Values of Santonin and its Derivatives in Various Cancer Cell Lines.

| Cell Line | Treatment | Apoptotic Cells (%) | Assay | Reference |

| SK-BR-3 | Santonin (32 µM) | 34.32 | Annexin V/PI Staining | [5][6] |

Table 2: Apoptosis Induction by Santonin.

| Cell Line | Treatment | G2/M Phase Cells (%) | Control (%) | Assay | Reference |

| SK-BR-3 | Santonin (32 µM) | 36 | 15 | Flow Cytometry | [5] |

Table 3: Cell Cycle Arrest Induced by Santonin.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of santonin's cytotoxic effects.

Cell Viability Assay (CCK-8)

-

Cell Seeding: SK-BR-3 cells were seeded in 96-well plates at a specified density and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with varying concentrations of santonin for a predetermined duration.

-

Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well.

-

Incubation: Plates were incubated for 1-4 hours at 37°C.

-

Data Acquisition: The absorbance was measured at 450 nm using a microplate reader.

-

Analysis: Cell viability was calculated as a percentage relative to the untreated control. The IC50 value was determined from the dose-response curve.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: SK-BR-3 cells were treated with santonin at the desired concentrations.

-

Cell Harvesting: Cells were harvested by trypsinization and washed with cold PBS.

-

Staining: Cells were resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

-

Cell Treatment and Harvesting: Cells were treated with santonin, harvested, and washed with PBS.

-

Fixation: Cells were fixed in 70% ethanol (B145695) overnight at -20°C.

-

Staining: Fixed cells were washed and stained with a solution containing PI and RNase A.

-

Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Western Blotting

-

Protein Extraction: Total protein was extracted from santonin-treated and control cells using a suitable lysis buffer.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, Caspase-9, Cyclin A, Cyclin B1).

-

Detection: After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Signaling Pathways and Workflows

Santonin-Induced Apoptosis Pathway

The following diagram illustrates the proposed signaling cascade initiated by santonin, leading to apoptosis in cancer cells.

Caption: Santonin induces apoptosis via the mitochondrial pathway.

Experimental Workflow for Cytotoxicity Screening

The diagram below outlines a typical workflow for screening a compound's cytotoxic effects on a cancer cell line.

Caption: General workflow for assessing compound cytotoxicity.

Santonin's Effect on Cell Cycle and Apoptosis Regulation

This diagram illustrates the dual effect of santonin on cell cycle progression and the induction of apoptosis.

References

- 1. The Mechanism of the Photoconversion of Santonin [authors.library.caltech.edu]

- 2. Santonin - Wikipedia [en.wikipedia.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. Naturally Occurring Sesquiterpene Lactone-Santonin, Exerts Anticancer Effects in Multi-Drug Resistant Breast Cancer Cells by Inducing Mitochondrial Mediated Apoptosis, Caspase Activation, Cell Cycle Arrest, and by Targeting Ras/Raf/MEK/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Naturally Occurring Sesquiterpene Lactone-Santonin, Exerts Anticancer Effects in Multi-Drug Resistant Breast Cancer Cells by Inducing Mitochondrial Mediated Apoptosis, Caspase Activation, Cell Cycle Arrest, and by Targeting Ras/Raf/MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and in vitro cytotoxic activity of semisynthetic derivatives in the santonin series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and cytotoxic activity of alpha-santonin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Lumisantonin as a Synthetic Intermediate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumisantonin is a key photoproduct arising from the ultraviolet irradiation of α-santonin, a naturally occurring sesquiterpene lactone.[1][2] This photochemical rearrangement, first observed in the 19th century, represents a classic example of a cross-conjugated cyclohexadienone rearrangement and has been a subject of extensive study in organic photochemistry.[2] The unique tricyclic structure of this compound, featuring a cyclopropyl (B3062369) ketone moiety, makes it a valuable and versatile synthetic intermediate for the preparation of a variety of complex molecules and bioactive compounds.[3][4] This technical guide provides a comprehensive overview of the synthesis of this compound, its spectroscopic characterization, and its application as a synthetic intermediate, complete with detailed experimental protocols and quantitative data.

Synthesis of this compound via Photochemical Rearrangement of α-Santonin

The primary and most efficient method for the synthesis of this compound is the photochemical rearrangement of α-santonin in solution.[1] The reaction proceeds via the n-π* triplet excited state of the santonin (B1680769) molecule.[5] The choice of solvent and reaction conditions significantly influences the product distribution and yield.[6]

Quantitative Data for the Synthesis of this compound

| Reactant | Product | Solvent | Irradiation Time | Yield (%) | Reference(s) |

| α-Santonin | This compound | Anhydrous Dioxane | ≤ 1 hour | Moderate to High | [6] |

| α-Santonin | This compound | Acetonitrile | Not Specified | Moderate to High | |

| α-Santonin | This compound | Anhydrous Acetic Acid | Not Specified | Moderate to High | |

| α-Santonin | Isophotosantonic Acid | Acetic Acid/Water (1:1 v/v) | Not Specified | Moderate | [3] |

Experimental Protocol: Photochemical Synthesis of this compound

This protocol is adapted from established procedures for the photochemical rearrangement of α-santonin.[6]

Materials and Equipment:

-

α-Santonin (1.0 g)

-

Anhydrous Dioxane (100 mL)

-

Photochemical reactor equipped with a mercury arc lamp and a cooling jacket

-

Quartz immersion well

-

Nitrogen gas source

-

Magnetic stirrer

-

Thin Layer Chromatography (TLC) plates (alumina)

-

Developing chamber and appropriate solvent system (e.g., petroleum ether/toluene (B28343) gradient)

-

Chromatography column (neutral alumina (B75360), Brockmann Grade III)

-

Petroleum ether (b.p. 40-60 °C)

-

Toluene

-

Rotary evaporator

-

Recrystallization solvents (e.g., acetone/hexane)

Procedure:

-

Preparation: Assemble the photochemical reactor, ensuring the quartz immersion well and cooling jacket are clean and dry.

-

Reaction Setup: Dissolve α-santonin (1.0 g) in anhydrous dioxane (100 mL) and place the solution in the reactor vessel.

-

Inert Atmosphere: Purge the solution with a gentle stream of nitrogen for 15-20 minutes to create an anaerobic environment. Maintain a positive nitrogen pressure throughout the reaction.

-

Irradiation: Start the circulation of coolant through the cooling jacket. Switch on the mercury arc lamp and irradiate the solution with continuous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction at 15-minute intervals by withdrawing small aliquots and analyzing them by TLC on alumina plates. The reaction is considered complete when the starting material (α-santonin) is no longer visible on the TLC plate. Avoid over-irradiation to prevent the formation of byproducts. The reaction is typically complete within 1 hour.

-

Work-up: Once the reaction is complete, switch off the lamp and allow the reactor to cool to room temperature. Remove the quartz immersion well.

-

Purification:

-

Prepare a chromatography column with a slurry of neutral alumina (~30 g) in petroleum ether.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a minimal amount of petroleum ether (a small amount of toluene may be added to aid dissolution) and load it onto the column.

-

Elute the column with a gradient of increasing toluene in petroleum ether (e.g., 2%, 5%, 10%, 25% toluene).

-

Collect fractions and monitor them by TLC.

-

Combine the fractions containing pure this compound and evaporate the solvent.

-

-

Recrystallization: Recrystallize the solid residue from a suitable solvent system (e.g., acetone/hexane) to obtain pure this compound as a crystalline solid.

-

Characterization: Determine the melting point and record the IR, ¹H NMR, ¹³C NMR, and UV-Vis spectra to confirm the identity and purity of the product.

Experimental Workflow for this compound Synthesis

Caption: Experimental workflow for the photochemical synthesis of this compound.

This compound as a Synthetic Intermediate

The strained cyclopropyl ring and the ketone functionality in this compound provide multiple reaction sites, making it a versatile building block for more complex molecular architectures.

Rearrangement to Photosantonic Acid

Upon prolonged irradiation, especially in the presence of protic solvents like acetic acid and water, this compound undergoes further rearrangement to form photosantonic acid.[1] This transformation involves the cleavage of the cyclopropane (B1198618) ring.

Fluorinative Skeletal Rearrangement

A novel and synthetically useful transformation of this compound is its fluorinative skeletal rearrangement in the presence of Selectfluor.[7] This reaction proceeds through a thermal two-electron process, initiated by a concerted strain-release electrophilic fluorination, leading to a rearranged carbon skeleton.[7] The resulting tertiary carbocation intermediate can be trapped by different nucleophiles.[7]

| Starting Material | Reagent(s) | Product(s) | Yield (%) | Reference(s) |

| This compound | Selectfluor, MeCN/H₂O | Fluorinated isophotosantonic lactone derivative | Not specified | [7] |

| This compound | Selectfluor, MeCN | Aminated isophotosantonic lactone derivative | Not specified | [7] |

| α-Santonin derivatives | NaBH₄ | Reduced derivatives | Not specified |

This protocol is a general representation based on the reported reaction.[7] For specific details, the original publication should be consulted.

Materials:

-

This compound

-

Selectfluor

-

Acetonitrile (anhydrous)

-

Appropriate glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve this compound in anhydrous acetonitrile.

-

Reagent Addition: Add Selectfluor to the solution at room temperature with stirring.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating as required, monitoring the reaction progress by TLC.

-

Work-up and Purification: Upon completion, quench the reaction and perform a standard aqueous work-up. Purify the crude product by column chromatography on silica (B1680970) gel to isolate the fluorinated and/or aminated derivatives.

Synthetic Pathways of this compound

Caption: Key synthetic transformations involving this compound.

Spectroscopic Data of this compound

The following table summarizes the key spectroscopic data for this compound.

| Spectroscopic Technique | Data |

| ¹H NMR (CDCl₃, δ ppm) | Data not fully available in the reviewed sources. |

| ¹³C NMR (CDCl₃, δ ppm) | Data not fully available in the reviewed sources. |

| IR (cm⁻¹) | ν(C=O, γ-lactone) ~1770 cm⁻¹, ν(C=O, cyclopentanone) ~1725 cm⁻¹ |

| UV-Vis (λmax, nm) | Data not fully available in the reviewed sources. |

Note: Detailed NMR data for this compound requires access to specialized chemical databases or the original research articles which were not fully accessible during this search.

Conclusion

This compound, readily available from the photochemical rearrangement of α-santonin, is a valuable synthetic intermediate. Its unique and strained tricyclic structure provides a platform for a variety of chemical transformations, including skeletal rearrangements and functional group manipulations. The ability to generate complex molecular architectures from this compound highlights its importance in the synthesis of novel bioactive compounds and natural product analogues. Further exploration of the reactivity of this compound is likely to uncover new and exciting applications in organic synthesis and medicinal chemistry.

References

- 1. rsc.org [rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. proceedings.blucher.com.br [proceedings.blucher.com.br]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. researchgate.net [researchgate.net]

- 7. The Fluorinative Skeletal Rearrangement of this compound: An Unanticipated Dual Role of Selectfluor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Photochemical Landscape of Sesquiterpene Lactones: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the photochemical properties of sesquiterpene lactones (STLs), detailing their photoreactivity, photosensitizing capabilities, and the molecular pathways underlying their phototoxicity. This guide provides a comprehensive overview for researchers, scientists, and professionals in drug development, complete with quantitative data, experimental protocols, and visualizations of key signaling pathways.

Sesquiterpene lactones (STLs) are a vast and structurally diverse class of natural products, predominantly found in the Asteraceae family. Renowned for their wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, a growing body of evidence suggests that their interaction with light can elicit significant photochemical and phototoxic effects.[1][2] This technical guide delves into the core photochemical properties of STLs, providing a foundational resource for harnessing their potential in photodynamic applications and understanding their role in light-induced biological phenomena.

Photoreactivity and Photosensitizing Potential

The photochemical behavior of sesquiterpene lactones is largely dictated by the presence of specific chromophores within their molecular structure. The α-methylene-γ-butyrolactone moiety and other α,β-unsaturated carbonyl systems are key to their ability to absorb UV radiation and initiate photochemical reactions.[3][4]

Upon absorption of UV light, these molecules can be promoted to an excited state, leading to a variety of photochemical transformations. One notable reaction is the photodegradation of lactucin (B167388), a guaianolide STL found in chicory. Under UV irradiation at 366 nm, lactucin undergoes a pseudo-first-order degradation with a rate constant of 2.6 ± 0.4 × 10⁻⁴ s⁻¹, corresponding to a half-life of approximately 45 minutes.[1] This reaction involves the addition of a water molecule across a carbon-carbon double bond.[1]

Furthermore, the presence of α,β-unsaturated carbonyl groups suggests that STLs may act as photosensitizers, capable of transferring energy to molecular oxygen to generate reactive oxygen species (ROS), particularly singlet oxygen (¹O₂). While specific singlet oxygen quantum yields (ΦΔ) for many STLs are not yet widely reported in the literature, the potential for this photosensitization is a critical aspect of their phototoxicity. For context, other natural products and synthetic compounds used in photodynamic therapy can have singlet oxygen quantum yields ranging from low to very high. For instance, a porphyrin photosensitizer used in the synthesis of a deoxoartemisinin (B1224473) derivative has been reported to have a high singlet oxygen quantum yield of 0.90.[5]

Quantitative Photochemical Data

To facilitate comparative analysis and guide future research, the available quantitative data on the photochemical properties of relevant sesquiterpene lactones and related compounds are summarized below. The lack of extensive data for a wide range of STLs highlights a significant area for future investigation.

| Compound/Class | Parameter | Value | Wavelength (nm) | Solvent/Medium | Reference(s) |

| Lactucin | Photodegradation Rate Constant (k) | 2.6 ± 0.4 × 10⁻⁴ s⁻¹ | 366 | Aqueous solution | [1] |

| Porphyrin (for deoxoartemisinin synthesis) | Singlet Oxygen Quantum Yield (ΦΔ) | 0.90 ± 0.04 | 510 | Toluene | [5] |

Experimental Protocols

The study of the photochemical properties of sesquiterpene lactones requires specific experimental setups and analytical techniques. Below are detailed methodologies for key experiments.

Determination of Photodegradation Kinetics

This protocol is adapted from the study of lactucin photodegradation.[1]

Objective: To determine the rate of photodegradation of a sesquiterpene lactone upon UV irradiation.

Materials:

-

Sesquiterpene lactone of interest

-

Spectrophotometer-grade solvent (e.g., water, methanol, acetonitrile)

-

Quartz cuvettes

-

UV lamp with a specific wavelength output (e.g., 366 nm)

-

Thermostated water bath

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer for product identification

Procedure:

-

Prepare a stock solution of the sesquiterpene lactone in the chosen solvent at a known concentration.

-

Place the solution in a quartz cuvette and maintain a constant temperature using a water bath.

-

Irradiate the solution with the UV lamp.

-

At regular time intervals, withdraw aliquots of the solution and measure the absorbance spectrum using a UV-Vis spectrophotometer to monitor the decrease in the characteristic absorption band of the starting material.

-

Analyze the aliquots by HPLC to quantify the disappearance of the parent compound and the appearance of photoproducts.

-

Plot the natural logarithm of the concentration of the sesquiterpene lactone versus time. The slope of this line will give the pseudo-first-order rate constant (k).

-

Isolate the major photoproducts using preparative HPLC for structural elucidation by MS and NMR.

Workflow for Photodegradation Analysis:

References

- 1. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isodeoxyelephantopin, a Sesquiterpene Lactone Induces ROS Generation, Suppresses NF-κB Activation, Modulates LncRNA Expression and Exhibit Activities Against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Singlet Oxygen Generation by UVA Light Exposure of Endogenous Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Pivotal Role of Lumisantonin in Natural Product Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lumisantonin, a fascinating sesquiterpene lactone, holds a significant position in the landscape of natural product synthesis. Primarily known as the photoproduct of α-santonin, its unique strained polycyclic structure serves as a versatile scaffold for the stereoselective synthesis of a variety of complex natural products and their analogues. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and strategic application of this compound in the construction of intricate molecular architectures. Detailed experimental protocols, comprehensive quantitative data, and mechanistic insights are presented to serve as a valuable resource for researchers engaged in synthetic and medicinal chemistry.

Introduction

The photochemical rearrangement of α-santonin to this compound is a classic and historically significant reaction in organic chemistry.[1] This transformation, first observed in the 19th century, generates a structurally complex molecule with a unique carbon skeleton, making it an attractive starting material for synthetic chemists.[2][3] The inherent strain within the this compound framework provides a thermodynamic driving force for a variety of skeletal rearrangements, enabling access to diverse molecular scaffolds that would be challenging to construct through traditional synthetic methods.[4] This guide will delve into the core aspects of this compound chemistry, with a focus on its practical application in natural product synthesis.

Synthesis of this compound from α-Santonin

The most common and efficient method for the preparation of this compound is the photochemical rearrangement of α-santonin.[5][6] This reaction is typically carried out by irradiating a solution of α-santonin with a mercury arc lamp. The choice of solvent and reaction time are critical parameters that influence the yield and purity of the product.[7]

Quantitative Data on this compound Synthesis

| Reactant | Product | Solvent | Irradiation Time (hours) | Yield (%) | Reference |

| α-Santonin | This compound | Anhydrous Dioxane | 1 | ~60-70 | [7] |

| α-Santonin | This compound | Acetonitrile | Not specified | Moderate | [5] |

| α-Santonin | This compound | Anhydrous Acetic Acid | Not specified | Moderate | [5] |

Spectroscopic Data for this compound

| Data Type | Key Features and Reported Values |

| ¹H NMR | Complex multiplets in the aliphatic region, characteristic signals for methyl groups. |

| ¹³C NMR | Signals corresponding to carbonyl carbons (ketone and lactone), olefinic carbons, and a number of aliphatic carbons, confirming the polycyclic structure. |

| IR | Strong absorption bands corresponding to the C=O stretching vibrations of the γ-lactone and the cyclopentenone moieties. |

| MS | Molecular ion peak consistent with the molecular formula C₁₅H₁₈O₃. |

Experimental Protocol: Photochemical Synthesis of this compound

This protocol is a synthesized procedure based on commonly reported methods.[7]

Materials and Equipment:

-

α-Santonin

-

Anhydrous Dioxane

-

Photochemical reactor equipped with a mercury arc lamp and a cooling jacket

-

Quartz immersion well

-

Nitrogen or Argon gas supply

-

Magnetic stirrer

-

Thin-Layer Chromatography (TLC) plates (alumina)

-

Column chromatography setup (neutral alumina)

-

Petroleum ether (boiling point 40-60 °C)

-

Rotary evaporator

-

Recrystallization solvents (e.g., acetone/hexane)

Procedure:

-

Reaction Setup: In a photochemical reactor, dissolve α-santonin (e.g., 1.0 g) in anhydrous dioxane (e.g., 100 mL).

-

Inert Atmosphere: Purge the solution with a gentle stream of nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can quench the excited state of santonin.

-

Irradiation: While maintaining a slow stream of the inert gas and magnetic stirring, place the quartz immersion well into the reactor and turn on the mercury arc lamp. Ensure the cooling jacket is circulating water to maintain a constant temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC on alumina (B75360) plates, using a suitable eluent system (e.g., petroleum ether/toluene gradient). The disappearance of the α-santonin spot and the appearance of the this compound spot (which will have a different Rf value) indicates the reaction is proceeding. Over-irradiation should be avoided as it can lead to the formation of byproducts.[7] The reaction is typically complete within 1-2 hours.

-

Work-up: Once the reaction is complete, turn off the lamp and allow the reactor to cool. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on neutral alumina. The column is typically packed in petroleum ether, and the product is eluted with a gradient of toluene in petroleum ether.

-

Isolation and Characterization: Collect the fractions containing this compound, combine them, and remove the solvent. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., acetone/hexane) to yield pure this compound. Characterize the final product by spectroscopic methods (NMR, IR, MS) and by its melting point.

Signaling Pathways and Mechanistic Insights

The photochemical rearrangement of α-santonin to this compound is a classic example of a dienone-phenol type rearrangement proceeding through a series of excited states and intermediates.[2][8]

Photochemical Rearrangement of α-Santonin to this compound

The currently accepted mechanism involves the initial excitation of α-santonin to its singlet excited state upon absorption of UV light. This is followed by efficient intersystem crossing to the more stable triplet excited state.[2] This triplet species then undergoes a rearrangement to form a zwitterionic intermediate, which ultimately collapses to form this compound.[2]

Caption: Photochemical rearrangement of α-santonin.

Synthetic Utility of this compound: Skeletal Rearrangements

The strained cyclopropane (B1198618) ring in this compound is the key to its synthetic utility. Under various conditions (e.g., thermal, acidic), this ring can open, leading to a cascade of skeletal rearrangements that produce diverse and complex molecular architectures. A notable example is the fluorinative skeletal rearrangement of this compound using Selectfluor, which proceeds through a thermal two-electron process.[4]

Caption: Skeletal rearrangement of this compound.

Role of this compound in Natural Product Synthesis

This compound serves as a chiral building block for the synthesis of various natural products, particularly other sesquiterpenoids. Its rigid, well-defined stereochemistry allows for highly stereocontrolled transformations. While specific total syntheses starting from this compound are not extensively detailed in the initial search results, its derivatives have been synthesized and evaluated for biological activity, such as cytotoxic activity against cancer cell lines.[5] The ability to generate novel derivatives from the this compound scaffold highlights its potential in drug discovery and the synthesis of natural product analogues.[9]

Conclusion

This compound, a product of a classic photochemical reaction, continues to be a molecule of significant interest to the synthetic community. Its unique and strained structure provides a gateway to a diverse range of complex molecular architectures through carefully orchestrated skeletal rearrangements. The detailed understanding of its synthesis and reactivity, as outlined in this guide, empowers researchers to harness the potential of this compound as a versatile chiral starting material in the pursuit of novel natural products and medicinally relevant compounds. The continued exploration of this compound chemistry is poised to unlock new synthetic strategies and contribute to the advancement of organic synthesis and drug discovery.

References

- 1. Total synthesis of natural products | PDF [slideshare.net]

- 2. Mechanistic Organic Photochemistry | Encyclopedia MDPI [encyclopedia.pub]

- 3. bmse001233 (-)-alpha-Santonin at BMRB [bmrb.io]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and cytotoxic activity of alpha-santonin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Department of Chemistry, ICSTM: Advanced Organic Chemistry [ch.ic.ac.uk]

- 8. Theoretical studies on the photoinduced rearrangement mechanism of α-santonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. proceedings.blucher.com.br [proceedings.blucher.com.br]

Methodological & Application

Application Notes and Protocols: Synthesis of Lumisantonin

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of lumisantonin, a key photoproduct of α-santonin. The synthesis involves a classic photochemical rearrangement that is a cornerstone in the study of organic photochemistry. These notes offer comprehensive procedures, quantitative data, and visual guides to assist researchers in successfully performing this synthesis and understanding the underlying chemical transformations.

Introduction

This compound is a sesquiterpene lactone derived from the photochemical rearrangement of α-santonin. This transformation, first observed in the 19th century, represents one of the earliest documented organic photochemical reactions and is a pivotal example of a cross-conjugated cyclohexadienone rearrangement. The synthesis is highly dependent on reaction conditions such as the choice of solvent and the duration of UV exposure. Understanding and controlling these parameters are crucial for achieving the desired product and avoiding subsequent rearrangements to other photoproducts like photosantonic acid.

Quantitative Data

The efficiency of the photochemical rearrangement of α-santonin to this compound is influenced by the reaction solvent. The following tables summarize the general product yields under different conditions and provide a comparison of key spectroscopic data for the starting material and the product.

Table 1: Reaction Conditions and Product Yields

| Reactant | Product | Solvent | Irradiation Time | Yield |

| α-Santonin | This compound | Anhydrous Dioxane | ~1 hour | Moderate to Good |

| α-Santonin | Photosantonic Acid | Protic Solvents (e.g., Acetic Acid/Water) | Prolonged | Varies |

| α-Santonin | 10α-acetoxy-3-oxo-guai-4-en-6,12-olide | Anhydrous Acetic Acid | Not Specified | Moderate to High |

Note: Yields are generally reported as moderate to good, though specific quantitative yields can vary based on the specific setup and reaction monitoring.

Table 2: Spectroscopic Data Comparison

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | UV (λₘₐₓ, nm) |

| α-Santonin | 1.32 (s, 3H), 1.90 (d, 3H), 2.05 (s, 3H), 5.85 (d, 1H), 6.25 (d, 1H) | Multiple peaks including ~186 (C=O), ~155, ~125 (C=C) | ~1780 (lactone C=O), ~1665 (dienone C=O), ~1635, ~1615 (C=C) | ~240-260 |